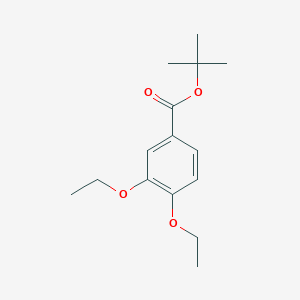

Tert-butyl 3,4-diethoxybenzoate

Description

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

tert-butyl 3,4-diethoxybenzoate |

InChI |

InChI=1S/C15H22O4/c1-6-17-12-9-8-11(10-13(12)18-7-2)14(16)19-15(3,4)5/h8-10H,6-7H2,1-5H3 |

InChI Key |

MTEBSXLHHSUSOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC(C)(C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4-diethoxybenzoate typically involves the esterification of 3,4-diethoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of tert-butyl esters can be achieved through transesterification processes. This involves the reaction of methyl or ethyl esters of 3,4-diethoxybenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sodium methoxide or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The tert-butyl and diethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3,4-diethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of tert-butyl 3,4-diethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzoate Derivatives

| Compound Name | Ester Group | Aromatic Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Tert-butyl 3,4-diethoxybenzoate | tert-butyl | 3-ethoxy, 4-ethoxy | ~266.3 (estimated) | High lipophilicity, steric hindrance |

| Ethyl 3,4-diethoxybenzoate | ethyl | 3-ethoxy, 4-ethoxy | ~238.3 (estimated) | Moderate lipophilicity, hydrolytically labile |

| Tert-butyl 3,5-difluoro-4-(trifluoromethoxy)benzoate | tert-butyl | 3-fluoro, 4-trifluoromethoxy, 5-fluoro | ~328.2 (estimated) | Enhanced electron-withdrawing effects, high stability |

| Ethyl 3,4-dimethoxybenzoate | ethyl | 3-methoxy, 4-methoxy | ~210.2 | Lower steric bulk, increased solubility |

Key Observations :

- Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance, which may reduce enzymatic or chemical degradation rates compared to ethyl esters .

- Electronic Effects : Ethoxy substituents (electron-donating) contrast with electron-withdrawing groups (e.g., trifluoromethoxy in tert-butyl 3,5-difluoro-4-(trifluoromethoxy)benzoate), altering resonance stabilization and reactivity .

- Hydrolytic Stability : Tert-butyl esters are generally more resistant to hydrolysis than ethyl esters due to the stability of the tert-butyl carbocation intermediate .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred from Structural Analogues)

Critical Insights :

- Biological Activity : The absence of β-adrenergic activity in tert-butyl-substituted phenethylamines (e.g., compound 4g, 4e) suggests that bulky tert-butyl groups in this compound may similarly hinder interactions with biological targets .

- Solubility vs. Stability : While tert-butyl esters enhance metabolic stability, they may reduce solubility, necessitating formulation adjustments compared to ethyl or methyl esters .

Stability and Reactivity Trends

- Bond Dissociation Energies : Tert-butyl radicals dissociate at ~5.7 eV in both ethers and amines, indicating consistent stability across heteroatom linkages. In contrast, ethyl radicals dissociate at higher energies (8.3–9.0 eV), depending on the heteroatom (N vs. O) .

- Hydrolytic Resistance : The tert-butyl ester’s resistance to hydrolysis is advantageous in prodrug design, whereas ethyl esters (e.g., ethyl 3,4-diethoxybenzoate) are more prone to enzymatic cleavage .

Biological Activity

Tert-butyl 3,4-diethoxybenzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antibacterial, and antitumor activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a tert-butyl group and two ethoxy groups attached to a benzoate structure. The molecular formula is , and its structure can be represented as follows:

This structural configuration influences its solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. A study demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains. Notably, it shows promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Antitumor Activity

In vitro studies have also explored the antitumor potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

- Study on Antioxidant Effects : In a cellular model using human fibroblasts exposed to oxidative stress, this compound significantly reduced markers of oxidative damage compared to untreated controls.

- Antibacterial Evaluation : A series of experiments conducted on various bacterial strains revealed that this compound inhibited bacterial growth effectively, with significant reductions in colony-forming units (CFUs) observed in treated cultures.

- Antitumor Mechanism Investigation : In a study involving MCF-7 cells, treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.